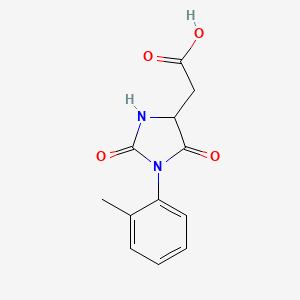
2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid is a complex organic compound with the molecular formula C12H12N2O4 This compound is characterized by its imidazolidine ring, which is fused with a phenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid typically involves the reaction of 2-methylphenylhydrazine with maleic anhydride, followed by cyclization and subsequent acylation. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dioxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- 2,5-Dioxo-1-phenyl-4-imidazolidineacetic acid
- 2,4-Dioxo-3-phenyl-1-imidazolidineacetic acid
- 3-(2,5-Dioxo-1-phenyl-4-imidazolidinyl)propanoic acid
Uniqueness
2,5-Dioxo-1-(2-methylphenyl)-4-imidazolidineacetic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
| 62848-48-0 | |
分子式 |
C12H12N2O4 |
分子量 |
248.23 g/mol |
IUPAC名 |
2-[1-(2-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-2-3-5-9(7)14-11(17)8(6-10(15)16)13-12(14)18/h2-5,8H,6H2,1H3,(H,13,18)(H,15,16) |
InChIキー |
BLTLSQUPZXSZPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(NC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




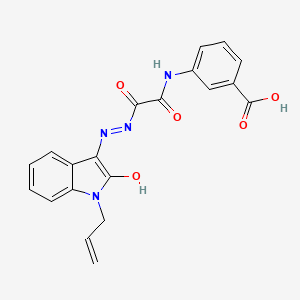

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
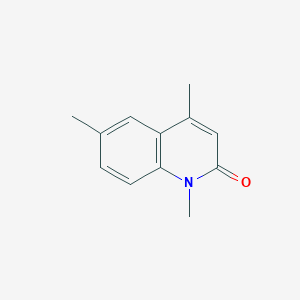
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

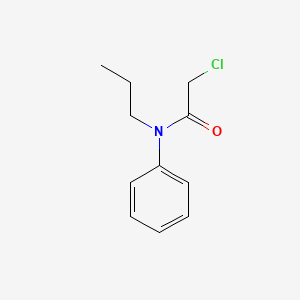
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
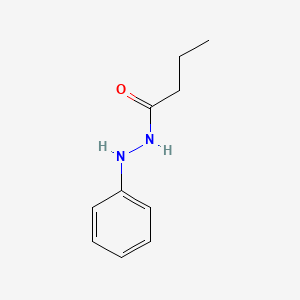
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
